1,2-Di-(p-pentafluorosulfanylbenzene)disulfane
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Overview
Description
1,2-Di-(p-pentafluorosulfanylbenzene)disulfane is an organosulfur compound with the molecular formula C12H8F10S4 This compound is characterized by the presence of two pentafluorosulfanylbenzene groups connected by a disulfane (S-S) bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-(p-pentafluorosulfanylbenzene)disulfane typically involves the reaction of pentafluorosulfanylbenzene derivatives with sulfur sources under controlled conditions. One common method includes the reaction of p-pentafluorosulfanylbenzene thiol with sulfur dichloride (S2Cl2) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired disulfane compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Di-(p-pentafluorosulfanylbenzene)disulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfane bond, yielding thiols or other sulfur-containing compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,2-Di-(p-pentafluorosulfanylbenzene)disulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2-Di-(p-pentafluorosulfanylbenzene)disulfane involves its interaction with molecular targets through its sulfur and fluorine atoms. The disulfane bond can undergo cleavage, leading to the formation of reactive sulfur species that can interact with biological molecules. The pentafluorosulfanyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Di-(p-fluorobenzene)disulfane
- 1,2-Di-(p-chlorobenzene)disulfane
- 1,2-Di-(p-bromobenzene)disulfane
Uniqueness
1,2-Di-(p-pentafluorosulfanylbenzene)disulfane is unique due to the presence of pentafluorosulfanyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability and reactivity compared to other disulfane derivatives, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
pentafluoro-[4-[[4-(pentafluoro-λ6-sulfanyl)phenyl]disulfanyl]phenyl]-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F10S4/c13-25(14,15,16,17)11-5-1-9(2-6-11)23-24-10-3-7-12(8-4-10)26(18,19,20,21)22/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLJBWKMAZHDRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SSC2=CC=C(C=C2)S(F)(F)(F)(F)F)S(F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F10S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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